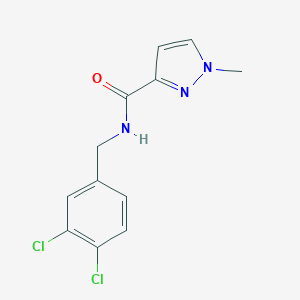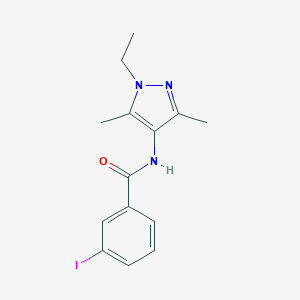![molecular formula C19H18N4O4 B213672 N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213672.png)
N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a nitro-pyrazole moiety and a methoxybenzyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Benzamide formation: The benzamide core can be synthesized by reacting benzoyl chloride with an amine.
Coupling reactions: The nitro-pyrazole and methoxybenzyl groups can be introduced through coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group could be involved in redox reactions, while the benzamide moiety might interact with specific binding sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrobenzamide: Lacks the pyrazole and methoxybenzyl groups.
N-(2-methoxybenzyl)benzamide: Lacks the nitro-pyrazole group.
4-({4-amino-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide: Amino group instead of nitro group.
Uniqueness
The unique combination of the nitro-pyrazole and methoxybenzyl groups in N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H18N4O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O4/c1-27-18-5-3-2-4-16(18)10-20-19(24)15-8-6-14(7-9-15)12-22-13-17(11-21-22)23(25)26/h2-9,11,13H,10,12H2,1H3,(H,20,24) |
Clé InChI |
HUHKRQGPONYJGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 4-METHYL-3-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE](/img/structure/B213591.png)



![2-{[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

![3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-CHLORO-3-PYRIDYL)BENZAMIDE](/img/structure/B213604.png)

![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)
![{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE](/img/structure/B213611.png)

